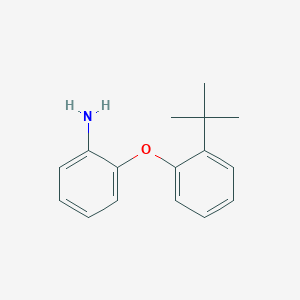

2-(2-Tert-butylphenoxy)aniline

説明

2-(2-Tert-butylphenoxy)aniline is an aromatic amine characterized by an aniline moiety (C₆H₅NH₂) substituted at the ortho position with a phenoxy group bearing a tert-butyl (C(CH₃)₃) substituent in its own ortho position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical research. The tert-butyl group enhances hydrophobicity and steric bulk, which can influence binding affinity in receptor-targeted applications .

特性

分子式 |

C16H19NO |

|---|---|

分子量 |

241.33 g/mol |

IUPAC名 |

2-(2-tert-butylphenoxy)aniline |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)17/h4-11H,17H2,1-3H3 |

InChIキー |

JSZXLJJYMPUEAO-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=CC=C1OC2=CC=CC=C2N |

製品の起源 |

United States |

類似化合物との比較

2-(4-Tert-butylphenyl)aniline

This isomer features a tert-butyl group at the para position of the phenyl ring attached to the aniline. However, the electronic effects (e.g., electron-donating tert-butyl) remain similar. Molecular weight is estimated at 149.24 g/mol (C₁₀H₁₅N), lower than derivatives with extended substituents .

N-[2-(2-Tert-butylphenoxy)ethyl]-3-(oxolan-2-ylmethoxy)aniline ()

This derivative includes an ethyl spacer and a tetrahydrofuran (oxolane) methoxy group. The added oxygen atoms increase hydrogen-bonding capacity (H-acceptors: 4, H-donors: 1) and molecular weight (370.46 g/mol, C₂₃H₃₁NO₃), enhancing hydrophilicity. Such modifications are common in drug design to improve bioavailability .

Functional Group Variations

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline ()

The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, altering electronic distribution and acidity compared to the tert-butyl group. This compound (MW: 343.34 g/mol ) may exhibit enhanced metabolic stability due to the CF₃ group’s resistance to oxidation .

2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline ()

Nitro (-NO₂) groups at positions 4 and 6 increase molecular weight (427.33 g/mol) and electron deficiency, making this compound highly electrophilic. The trifluoromethyl group further amplifies these effects, suggesting utility in agrochemicals or explosives .

1,3,4-Oxadiazole Derivatives ()

Compounds like 2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline exhibit activity as sphingosine-1-phosphate (S1P) receptor modulators (S1PR1 and S1PR3). The oxadiazole ring enhances π-π stacking interactions with receptors, a feature absent in the target compound .

N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline ()

With a molecular weight of 370.46 g/mol , this derivative’s extended structure may improve binding to lipid-rich biological membranes, though steric bulk could reduce diffusion rates .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects: Electron-donating tert-butyl groups stabilize adjacent positive charges, whereas electron-withdrawing groups (e.g., CF₃, NO₂) enhance electrophilicity and reactivity .

- Biological Relevance : Oxadiazole-containing analogs () demonstrate receptor-specific activity, suggesting that structural complexity correlates with target selectivity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。